molecular formula C25H26N2O5S B2866566 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 887219-23-0

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2866566
CAS No.: 887219-23-0
M. Wt: 466.55
InChI Key: DQGJIJRGPPJJPZ-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative characterized by a biphenyl core, a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) substituent, and a morpholinoethylamine side chain.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c28-33(29,22-9-6-20(7-10-22)19-4-2-1-3-5-19)26-17-23(27-12-14-30-15-13-27)21-8-11-24-25(16-21)32-18-31-24/h1-11,16,23,26H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGJIJRGPPJJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-sulfonamide, with the CAS number 887219-23-0, is a compound of significant interest in pharmacological research due to its biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H26N2O5S
  • Molecular Weight : 466.6 g/mol
  • Structure : The compound features a biphenyl sulfonamide structure with a morpholinoethyl side chain and a benzo[d][1,3]dioxole moiety.

The primary biological activity of this compound is attributed to its interaction with microtubules and the protein tubulin . The compound modulates microtubule dynamics by:

  • Suppressing tubulin polymerization : This leads to the destabilization of microtubules.
  • Stabilizing microtubule structure : By preventing depolymerization, it disrupts normal cellular functions.

These actions result in cell cycle arrest , particularly at the S phase, and induce apoptosis in cancer cells. The inhibition of microtubule dynamics is crucial for its potential use in cancer therapy.

Biological Activity Overview

Activity TypeDescription
Anticancer Induces apoptosis and cell cycle arrest in various cancer cell lines.
Microtubule Dynamics Modulates tubulin polymerization and stabilization.
Cell Cycle Impact Primarily affects the S phase of the cell cycle.

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance, studies involving breast cancer cell lines showed significant reductions in cell viability upon treatment with this compound.
  • Mechanistic Studies : A notable study highlighted that the compound's interaction with tubulin leads to altered microtubule dynamics, which is essential for mitosis. This disruption was shown to result in increased apoptosis rates compared to untreated controls.
  • Animal Models : In vivo studies using xenograft models have indicated that this compound effectively reduces tumor growth while exhibiting manageable toxicity profiles. These findings suggest potential for further development as an anticancer agent.

Comparison with Similar Compounds

Morpholinoethylamine-Containing Analogs

Compound: 2-((9-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)-N-(2-morpholinoethyl)acetamide

  • Structural Similarities: Shares the morpholinoethylamine side chain and benzo[d][1,3]dioxol-5-yl group.
  • Synthesis: Prepared via HCTU-mediated coupling in DMSO with 2-morpholinoethylamine (25% yield, 97.8% purity).
  • Key Data :
    • Molecular weight: ~600 Da (estimated).
    • Purity: 97.8% (HPLC).
    • Physical state: Amorphous brown solid.

Comparison :

  • The target compound’s sulfonamide group may enhance solubility compared to the acetamide derivative.
  • The morpholinoethylamine side chain in both compounds likely contributes to improved pharmacokinetic profiles, such as increased metabolic stability.

Biphenyl Sulfonamide Analogs

Compound : 4-(Benzo[d][1,3]dioxol-5-yl)-N-(3-methoxyphenyl)-N-methylbenzamide (22a)

  • Structural Similarities : Contains the biphenyl backbone and benzo[d][1,3]dioxol-5-yl group.
  • Synthesis : Prepared via Suzuki coupling with Pd(PPh₃)₄, yielding a yellow solid (m.p. 139–141°C).
  • Key Data: Molecular weight: 362.4 g/mol (C₂₂H₁₉NO₄). MS (ESI): 362 [M+H]⁺.

Comparison :

  • The methoxy substituent in 22a may enhance lipophilicity, whereas the sulfonamide in the target compound improves aqueous solubility.

Benzo[d][1,3]dioxol-5-yl-Containing Derivatives

Compound: N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-((3',5'-dimethoxy-5-methyl-[1,1'-biphenyl]-2-yl)thio)phenyl)thieno[2,3-d]pyrimidin-4-amine (6)

  • Structural Similarities : Features the benzo[d][1,3]dioxol-5-ylmethyl group and a biphenyl-thioether linkage.
  • Synthesis : Prepared via Pd-catalyzed coupling (56% yield).
  • Key Data :
    • Molecular weight: 619.75 g/mol (C₃₅H₂₉N₃O₄S₂).
    • Appearance: Golden-colored sticky solid.

Comparison :

  • Both compounds exhibit moderate yields (~50–60%), suggesting challenges in optimizing synthetic routes for bulky substituents.

Biphenyl-Difluoroallyl Derivatives

Compound : 2-(2-([1,1'-Biphenyl]-4-yl)-3,3-difluoroallyl)-5-(4-(benzo[d][1,3]dioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl)benzo[d][1,3]dioxole (3n)

  • Structural Similarities : Combines biphenyl, benzo[d][1,3]dioxol-5-yl, and difluoroallyl groups.
  • Key Data: Molecular weight: 665.19 g/mol (C₃₉H₂₉F₂NO₆). Yield: 72%. HRMS (ESI): 665.1939 [M+H]⁺.

Comparison :

  • The difluoroallyl group in 3n enhances electrophilicity, whereas the sulfonamide in the target compound may act as a hydrogen-bond acceptor.
  • Both compounds exhibit high purity (>95%), indicating robust purification protocols for complex structures.

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